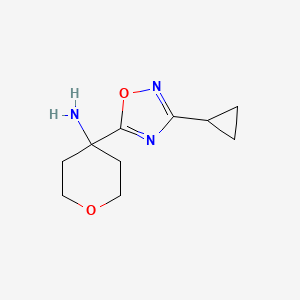

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” is a chemical compound with the molecular formula C10H15N3O2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a core structure in the compound, can be achieved through the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This reaction can be carried out in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” includes a 1,2,4-oxadiazole ring attached to a cyclopropyl group and an oxan-4-amine group . The InChI code for this compound is 1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 . An intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond has been revealed in the structure .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 209.25 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Medicine

In the field of medicine, this compound’s oxadiazole core is known for its biological activity. Oxadiazoles, including the 1,2,4-oxadiazole moiety, are present in many experimental, investigational, and marketed drugs . They are explored for their potential use in treating diseases due to their antibacterial, antiviral, and anticancer properties . The cyclopropyl group attached to the oxadiazole could potentially modify the molecule’s interaction with biological targets, leading to new pharmacological profiles.

Agriculture

Compounds based on the 1,2,4-oxadiazole structure have been used as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . The cyclopropyl group could enhance these properties or confer new ones, making 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine a candidate for developing new agrochemicals.

Biochemistry

In biochemistry, the compound could be used as a building block for synthesizing more complex molecules. Its oxadiazole ring can form hydrogen bonds, which is a valuable trait for designing molecules with specific biochemical interactions . This could be particularly useful in the design of enzyme inhibitors or receptor ligands.

Pharmacology

The pharmacological applications of this compound could be vast due to the presence of the oxadiazole ring. Oxadiazoles have been studied for their potential effects on various biological pathways, including those involved in cancer and inflammation . The cyclopropyl group could influence the molecule’s pharmacokinetics, potentially leading to better drug-like properties.

Chemical Synthesis

This compound’s structure makes it a versatile intermediate in chemical synthesis. It could be used to create a variety of derivatives with potential applications in material science, medicinal chemistry, and as precursors for more complex synthetic routes.

Material Science

The structural motifs present in 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine could be explored for the development of new materials. For instance, oxadiazoles have been used in the synthesis of high-energy materials due to their high enthalpy of formation and density .

Drug Discovery

Finally, in drug discovery, the compound’s structure could be utilized to design new drugs. The oxadiazole ring is a common feature in many drugs, and modifications to this core structure, such as the addition of a cyclopropyl group, can lead to the discovery of drugs with novel mechanisms of action .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFLJOBDVHPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3(CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)

![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)

![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)